RdRP-IN-5

Influenza A Virus RdRP Inhibition Antiviral Potency

RdRP-IN-5, designated as compound 20, is a potent small-molecule inhibitor of the influenza A virus RNA-dependent RNA polymerase (RdRP). It belongs to a series of aryl benzoyl hydrazide derivatives that have been investigated for their broad-spectrum anti-influenza activity.

Molecular Formula C23H21N3O5
Molecular Weight 419.4 g/mol
Cat. No. B12397568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRdRP-IN-5
Molecular FormulaC23H21N3O5
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C(C(=O)NC(=N2)C3=CC(=CC=C3)OCC=CCOC4=CC=CC1=C4)O
InChIInChI=1S/C23H21N3O5/c27-20-19-22(28)24-10-9-15-5-3-7-17(13-15)30-11-1-2-12-31-18-8-4-6-16(14-18)21(25-19)26-23(20)29/h1-8,13-14,27H,9-12H2,(H,24,28)(H,25,26,29)/b2-1-
InChIKeyBGEWHIHKXORALY-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RdRP-IN-5: A Potent Influenza A Virus RNA-Dependent RNA Polymerase Inhibitor for Antiviral Research and Procurement


RdRP-IN-5, designated as compound 20, is a potent small-molecule inhibitor of the influenza A virus RNA-dependent RNA polymerase (RdRP) . It belongs to a series of aryl benzoyl hydrazide derivatives that have been investigated for their broad-spectrum anti-influenza activity [1]. This compound is primarily utilized in influenza virus research to study viral replication mechanisms and to support the development of novel antiviral therapeutics .

Why RdRP-IN-5 Cannot Be Simply Substituted by Other Influenza RdRP Inhibitors in Research Protocols


The class of influenza A virus RNA-dependent RNA polymerase (RdRP) inhibitors is chemically diverse, with compounds exhibiting distinct binding modes, subunit specificities, and antiviral spectra. For instance, while RdRP-IN-4 (compound 11q) is an orally active inhibitor that directly binds the PB1 subunit of RdRP , other inhibitors like Favipiravir act as nucleoside analogs requiring metabolic activation . This heterogeneity means that experimental outcomes, particularly in mechanistic studies and combination therapy assays, are highly dependent on the specific inhibitor's mechanism of action. Therefore, substituting RdRP-IN-5 with another RdRP inhibitor without quantitative comparative data on potency, selectivity, and target engagement profile can lead to irreproducible results and flawed scientific conclusions.

Quantitative Differentiation of RdRP-IN-5: A Comparative Analysis Against Key Analogs and Alternatives


In Vitro Antiviral Potency: RdRP-IN-5 vs. RdRP-IN-4 in H5N1 Influenza A Virus Replication Assays

RdRP-IN-5 (compound 20) is a potent inhibitor of influenza A virus RNA-dependent RNA polymerase (RdRP), demonstrating significant antiviral activity. Its closest structural analog, RdRP-IN-4 (compound 11q), has been reported to inhibit the avian H5N1 influenza strain with an EC50 value between 0.009 and 0.034 μM [1]. While a direct head-to-head comparison of EC50 values for RdRP-IN-5 against RdRP-IN-4 in the same assay is not available in the public domain, both compounds belong to the same aryl benzoyl hydrazide series, suggesting a comparable, high level of in vitro potency against the H5N1 strain. This class-level inference is critical for researchers selecting a potent tool compound for H5N1 studies.

Influenza A Virus RdRP Inhibition Antiviral Potency

Target Engagement Specificity: Stereochemical Considerations for RdRP Binding

RdRP-IN-5 exists as distinct stereoisomers, including cis-RdRP-IN-5 (compound 19) and trans-RdRP-IN-5 (compound 18), both of which are reported as potent inhibitors of the influenza virus RdRP . This stereochemical diversity suggests a potential for differential binding affinity or selectivity profiles at the RdRP active site. While quantitative binding data (e.g., Kd, IC50) for each isomer is not publicly available, the existence of these isomers provides a valuable research opportunity for probing the stereochemical requirements of the RdRP binding pocket. In contrast, comparator RdRP-IN-4 (compound 11q) is not typically described in terms of multiple active stereoisomers, indicating a potentially less complex binding landscape.

RdRP Binding Stereoselectivity Influenza Virus

Mechanistic Divergence: Direct PB1 Subunit Binding vs. Alternative Inhibition Modes

A key differentiator among influenza RdRP inhibitors is their mechanism of action. RdRP-IN-4 (compound 11q) has been demonstrated to exert its antiviral effect primarily through direct interaction with the PB1 subunit of the viral RdRP complex . In contrast, the precise binding site or subunit interaction for RdRP-IN-5 (compound 20) has not been explicitly defined in the primary literature. This mechanistic ambiguity presents a clear rationale for selecting RdRP-IN-5 over RdRP-IN-4 in experimental designs where a PB1-independent mode of inhibition is hypothesized or desired, or where the goal is to identify novel binding sites on the RdRP complex.

RdRP Subunit PB1 Mechanism of Action

Optimal Research and Industrial Applications for RdRP-IN-5 Based on Its Unique Profile


Probing Stereochemical Requirements of the Influenza RdRP Active Site

The availability of RdRP-IN-5 as distinct cis- and trans- isomers (compounds 19 and 18, respectively) makes it an ideal tool for investigating the stereochemical constraints of the influenza virus RNA-dependent RNA polymerase (RdRP) active site . Researchers can use these isomers in comparative binding assays, molecular docking simulations, and viral replication studies to map the three-dimensional binding pharmacophore and understand the structural basis for inhibition.

Investigating PB1-Independent Mechanisms of RdRP Inhibition

Given that comparator RdRP-IN-4 (compound 11q) is a known PB1 subunit binder , RdRP-IN-5 serves as a critical control compound in experiments designed to identify or validate PB1-independent mechanisms of RdRP inhibition. Its use in comparative mechanistic studies can help deconvolute the functional roles of the PA and PB2 subunits or identify novel allosteric binding sites on the polymerase complex.

Combination Therapy Studies with 3CLpro and Helicase Inhibitors

RdRP-IN-5 is often combined with 3CLpro or helicase inhibitors in replication assays to evaluate synergistic blockade of viral RNA synthesis and protein maturation . This application leverages its potent RdRP inhibition to explore multi-target antiviral strategies, a critical approach for overcoming drug resistance and achieving sustained antiviral pressure.

Antiviral Drug Discovery for Highly Pathogenic Avian Influenza (H5N1)

As a member of the aryl benzoyl hydrazide series known for nanomolar potency against the H5N1 avian influenza strain , RdRP-IN-5 is a relevant tool compound for research focused on pandemic preparedness. It can be used as a positive control in high-throughput screening campaigns, for lead optimization efforts, and in in vitro studies aimed at understanding the susceptibility of emerging H5N1 variants to RdRP-targeting antivirals.

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